N-(6-methyl-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
Description
“N-(6-methyl-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide” is a complex organic compound that features a benzothiazole ring, an indole ring, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
Molecular Formula |
C24H24N4O2S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H24N4O2S/c1-14-3-5-19-18(9-14)16(12-25-19)7-8-28-13-17(11-22(28)29)23(30)27-24-26-20-6-4-15(2)10-21(20)31-24/h3-6,9-10,12,17,25H,7-8,11,13H2,1-2H3,(H,26,27,30) |
InChI Key |
YJSVMAYHGBCING-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=NC5=C(S4)C=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-methyl-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide” would likely involve multiple steps, including:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Pyrrolidine Ring: This can be synthesized through the cyclization of a suitable amino acid derivative.
Coupling Reactions: The final compound can be assembled through coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and benzothiazole rings.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the indole ring could lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
Due to its structural complexity, the compound may exhibit interesting biological activities, making it a candidate for drug discovery and development.
Medicine
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or ion channels.
Comparison with Similar Compounds
Similar Compounds
N-(6-methyl-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide: can be compared with other compounds containing benzothiazole, indole, and pyrrolidine rings.
Benzothiazole Derivatives: Known for their antimicrobial and anticancer activities.
Indole Derivatives: Known for their roles in neurotransmission and as anti-inflammatory agents.
Pyrrolidine Derivatives: Known for their use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of “This compound” lies in its combination of three distinct ring systems, which may confer unique biological activities and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
